Qtx125 (tfa)
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Overview
Description
QTX125 (TFA) is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6). This compound exhibits excellent selectivity over other histone deacetylases and has shown significant antitumor effects . It is primarily used in scientific research for its ability to induce apoptosis in cancer cells and inhibit tumor growth .
Preparation Methods
The synthesis of QTX125 (TFA) involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that ensure its high purity and selectivity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
QTX125 (TFA) undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups of the compound to enhance its activity and selectivity.
Substitution: This reaction involves the replacement of specific atoms or groups within the molecule to improve its pharmacological properties.
Common Reagents and Conditions: The reactions typically use reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.
Major Products: The primary products formed from these reactions are derivatives of QTX125 (TFA) with enhanced biological activity and stability.
Scientific Research Applications
QTX125 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone deacetylase 6 and its effects on cellular processes.
Biology: Employed in research to understand the role of histone deacetylase 6 in various biological pathways and its impact on gene expression.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those resistant to conventional therapies.
Mechanism of Action
QTX125 (TFA) exerts its effects by selectively inhibiting histone deacetylase 6. This inhibition leads to the accumulation of acetylated proteins, which in turn induces apoptosis in cancer cells. The molecular targets of QTX125 (TFA) include histone deacetylase 6 and other proteins involved in cell cycle regulation and apoptosis pathways . The compound’s ability to hyperacetylate α-tubulin is a key factor in its antitumor activity .
Comparison with Similar Compounds
QTX125 (TFA) is unique in its high selectivity for histone deacetylase 6 compared to other histone deacetylases. Similar compounds include:
QTX125: The free base form of QTX125 (TFA), which has similar biological activity but different solubility and stability properties.
Other HDAC6 Inhibitors: Compounds such as tubastatin A and ACY-1215, which also inhibit histone deacetylase 6 but may have different selectivity profiles and pharmacological properties.
QTX125 (TFA) stands out due to its excellent selectivity and potent antitumor effects, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5.C2HF3O2/c27-18-7-5-15(6-8-18)20-11-19(17-9-10-31-13-17)21(25-20)23(29)24-12-14-1-3-16(4-2-14)22(28)26-30;3-2(4,5)1(6)7/h1-11,13,25,27,30H,12H2,(H,24,29)(H,26,28);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRBCQZCFZYITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(N2)C3=CC=C(C=C3)O)C4=COC=C4)C(=O)NO.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.